- Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, Organic Letters, 2001, 3(26), 4209-4211

Cas no 932-90-1 (Benzaldoxime)

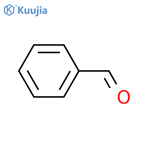

Benzaldoxime structure

상품 이름:Benzaldoxime

Benzaldoxime 화학적 및 물리적 성질

이름 및 식별자

-

- Benzaldoxime

- Benzaldehyde oxime

- Benzaldoxime, predominantly (E)-isomer

- Benzaldehyde, oxime

- (E)-Benzaldehyde oxime

- (Z)-Benzaldehyde oxime

- alpha-Benzaldoxime

- BENZALDEHYDEOXIME

- Benzaldehyde, oxime, (E)-

- (E)-N-(phenylmethylidene)hydroxylamine

- Z-Benzaldoxime

- syn-Benzaldoxime

- syn-Benzaldehyde oxime

- benzaldoxim

- Benzyldoxime

- VTWKXBJHBHYJBI-VURMDHGXSA-N

- VTWKXBJHBHYJBI-SOFGYWHQSA-N

- e-phenylnitrone

- alpha-Benzonoxime

- trans-Benzaldoxime

- Benz-anti-aldoxim

- Benzaldehyde oxime (ACI)

- Benzaloxime

- Benzoxime

- NSC 68362

- α-Benzaldoxime

- α-Benzyl monoxime

- (NE)-N-benzylidenehydroxylamine

- SCHEMBL220641

- AKOS025310893

- W-100245

- MFCD00002119

- AI3-10574

- Benzaldoxime, (E)-

- 622-31-1

- 622-32-2

- EINECS 213-261-2

- UNII-TBP7JJ5HTH

- B0011

- 932-90-1

- TBP7JJ5HTH

- DTXSID201031547

- (E)-Benzaldoxime

- CHEMBL135583

- (E)-N-benzylidene-hydroxylamine

- n-(phenylmethylidene)hydroxylamine

- NSC68362

- CS-0034180

- syn-Benzaldoxime, purum, >=97.0% (GC)

- benzaldoxime,predominantly(e)-isomer

- LS-13270

- NSC-68362

- TRANS-BENZALDEHYDE OXIME

- AKOS000280503

- PS-5120

- BENZALDEHYDE, OXIME, (C(E))-

- EN300-06119

- (Z)-Benzaldehyde-oxime

-

- MDL: MFCD00002119

- 인치: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

- InChIKey: VTWKXBJHBHYJBI-UHFFFAOYSA-N

- 미소: ON=CC1C=CC=CC=1

- BRN: 774138

계산된 속성

- 정밀분자량: 121.05300

- 동위원소 질량: 121.052764

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 95.1

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.9

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 32.6

- 표면전하: 0

실험적 성질

- 색과 성상: 미확정

- 밀도: 1,11 g/cm3

- 융해점: 30-33 ºC

- 비등점: 200°C at 760 mmHg

- 플래시 포인트: 108 ºC

- 굴절률: 1.59-1.592

- 용해도: methanol: 0.1 g/mL, clear

- 수용성: Slightly soluble in water. Soluble in ethanol and ether.

- PSA: 32.59000

- LogP: 1.49470

- 용해성: 미확정

- FEMA: 3184

Benzaldoxime 보안 정보

- 신호어:Warning

- 피해 선언: H302-H312-H315-H319-H335

- 경고성 성명: P261-P280-P305+P351+P338

- WGK 독일:3

- 위험 범주 코드: R36/37/38

- 보안 지침: S26-S36-S24/25

-

위험물 표지:

- TSCA:Yes

- 저장 조건:Inert atmosphere,2-8°C(BD115378)

- 위험 용어:R36/37/38

Benzaldoxime 세관 데이터

- 세관 번호:29280090

- 세관 데이터:

?? ?? ??:

2928000090개요:

2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%

Benzaldoxime 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB112116-25 g |

Benzaldoxime, predominantly (E)-isomer, 98%; . |

932-90-1 | 98% | 25 g |

€42.00 | 2023-07-20 | |

| TRC | B183755-25g |

Benzaldoxime |

932-90-1 | 25g |

$ 253.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |

Benzaldoxime |

932-90-1 | 95% | 25g |

¥121.0 | 2022-10-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |

Benzaldoxime, predominantly (E)-isomer, 98% |

932-90-1 | 98% | 100g |

¥914.00 | 2023-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 25g |

¥180.00 | 2022-09-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |

Benzaldoxime |

932-90-1 | 97% | 25g |

289.00 | 2021-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 100g |

¥466.00 | 2022-09-02 | |

| TRC | B183755-1g |

Benzaldoxime |

932-90-1 | 1g |

$ 75.00 | 2023-04-19 | ||

| TRC | B183755-10g |

Benzaldoxime |

932-90-1 | 10g |

$ 155.00 | 2023-04-19 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |

Benzaldoxime |

932-90-1 | 97% | 1g |

0.00 | 2022-04-26 |

Benzaldoxime 합성 방법

합성회로 1

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt

1.2 Reagents: Tempo ; 0.5 h, rt

1.2 Reagents: Tempo ; 0.5 h, rt

참조

- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

합성회로 5

반응 조건

1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt

1.2 5 min, rt; 15 min, rt

1.2 5 min, rt; 15 min, rt

참조

- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model, Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

합성회로 6

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C

1.2 < 0 °C; 2 h, cooled

1.2 < 0 °C; 2 h, cooled

참조

- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized

1.2 20 °C; 1 h, rt

1.2 20 °C; 1 h, rt

참조

- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

합성회로 12

반응 조건

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C

참조

- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

합성회로 13

반응 조건

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

참조

- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity, Organic Letters, 2021, 23(7), 2431-2436

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery, ChemSusChem, 2009, 2(3), 248-254

합성회로 16

반응 조건

1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt

참조

- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

합성회로 17

합성회로 18

합성회로 19

합성회로 20

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

Benzaldoxime 관련 문헌

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

932-90-1 (Benzaldoxime) 관련 제품

- 622-32-2((Z)-Benzaldehyde oxime)

- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)

- 622-31-1(trans-Benzaldoxime)

- 24091-02-9(2-naphthaldehyde oxime)

- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)

- 1203330-71-5(N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide)

- 2228435-49-0(3,3-difluoro-3-(2-methyl-6-nitrophenyl)propanoic acid)

- 868153-73-5(N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide)

- 15001-15-7(1-(3-chlorophenyl)-1H-pyrazol-5-amine)

- 2229547-24-2(tert-butyl 3-(4-bromo-3-methylbutyl)piperidine-1-carboxylate)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-90-1)Benzaldoxime

순결:98%

재다:Company Customization

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-90-1)Benzaldoxime

순결:98%

재다:Company Customization

가격 ($):문의